Ethyl LipotF
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl LipotF is synthesized through a series of chemical reactions involving the condensation of 4-benzylnicotinic acid with hydrazine, followed by esterification with ethyl acetoacetate. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl LipotF primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions often involve mild temperatures and organic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce carboxylic acids .
Scientific Research Applications
Ethyl LipotF has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the activity of FTO and other RNA demethylases.
Biology: Helps in understanding the role of m6A modifications in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases associated with aberrant m6A methylation.
Industry: Utilized in the development of diagnostic tools and assays for detecting RNA modifications
Mechanism of Action
Ethyl LipotF exerts its effects by selectively inhibiting the FTO enzyme, which is responsible for demethylating m6A in mRNA. By inhibiting FTO, this compound increases the levels of m6A, thereby affecting mRNA stability, translation efficiency, and alternative splicing. This inhibition is achieved through the binding of this compound to the active site of FTO, preventing it from interacting with its substrate .
Comparison with Similar Compounds
Ethyl LipotF is unique in its high selectivity for FTO over other demethylases such as ALKBH2, ALKBH3, and ALKBH5. Similar compounds include:
R-2HG: Another FTO inhibitor but with lower selectivity.
Meclofenamic Acid: Inhibits FTO but also affects other enzymes.
FB23-2: A selective inhibitor of ALKBH5, another RNA demethylase
This compound stands out due to its >30-fold selectivity for FTO over ALKBH2, ALKBH3, and ALKBH5, and >100-fold selectivity over other enzymes such as PHD2 and JMJD2A .
Properties
IUPAC Name |
ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLGMSFWAEOPR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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